Home > Products > Screening Compounds P13804 > Pubchem_20079929
Pubchem_20079929 - 336880-97-8

Pubchem_20079929

Catalog Number: EVT-12723254
CAS Number: 336880-97-8
Molecular Formula: C6BF5
Molecular Weight: 177.87 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source
The primary source of information about this compound is the PubChem database, which aggregates data from various scientific literature and chemical databases. The database provides extensive details about chemical properties, biological activities, safety information, and potential applications.

Classification
In terms of classification, PubChem Compound 20079929 falls under organic compounds, specifically categorized as a member of a group of chemicals known for their biological activity. The classification includes aspects such as molecular weight, structural formula, and biological roles.

Synthesis Analysis

Methods of Synthesis
The synthesis of PubChem Compound 20079929 involves several methods that may include traditional organic synthesis techniques such as:

  1. Refluxing: Heating the reactants in a solvent to facilitate reactions.
  2. Filtration and Purification: Techniques like recrystallization or chromatography to isolate the desired product.
  3. Catalysis: Utilizing catalysts to enhance reaction rates or selectivity.

Technical Details
Detailed synthetic pathways can vary based on the specific structure of the compound. For instance, if the compound contains functional groups like amines or alcohols, specific reagents and conditions would be necessary to achieve the desired transformations.

Molecular Structure Analysis

Structure
The molecular structure of PubChem Compound 20079929 can be represented using various visualization tools available in the PubChem database. It typically includes information about the arrangement of atoms and bonds within the molecule.

Data
Key data points include:

  • Molecular Formula: This indicates the number and type of atoms present.
  • Molecular Weight: A critical parameter for understanding reactivity and interactions.
  • 3D Structure Visualization: Available through software tools that allow researchers to visualize spatial arrangements.
Chemical Reactions Analysis

Reactions
PubChem Compound 20079929 may participate in a variety of chemical reactions depending on its functional groups. Common types of reactions include:

  1. Nucleophilic Substitution Reactions: Where nucleophiles attack electrophilic centers.
  2. Elimination Reactions: Leading to the formation of double bonds.
  3. Redox Reactions: Involving electron transfer processes.

Technical Details
The specifics of these reactions can be influenced by factors such as solvent choice, temperature, and concentration. Reaction mechanisms can often be elucidated using spectroscopic techniques to track intermediates.

Mechanism of Action

Process
The mechanism of action for PubChem Compound 20079929 typically involves its interaction with biological targets such as enzymes or receptors. This interaction can lead to changes in biochemical pathways or cellular responses.

Data
Understanding this mechanism often requires kinetic studies and binding affinity assessments, which provide insights into how effectively the compound interacts with its target.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point and Boiling Point: These properties help in understanding phase transitions.
  • Solubility: Indicates how well the compound dissolves in various solvents, which is crucial for its application in biological systems.

Chemical Properties

  • Reactivity with Acids/Bases: Determines stability under different pH conditions.
  • Stability Under Heat or Light Exposure: Important for storage and handling.

Relevant data can typically be found in safety data sheets or chemical property databases associated with PubChem.

Applications

PubChem Compound 20079929 has potential applications in various scientific fields, including:

  1. Pharmaceutical Development: As a candidate for drug formulation due to its biological activity.
  2. Chemical Research: Serving as a reagent or building block in synthetic chemistry.
  3. Biological Studies: Utilized in studies investigating enzyme inhibition or receptor binding affinities.
Introduction: Neurochemical Significance of Gamma-Aminobutyric Acid (GABA)

Historical Discovery and Evolution of GABA Research

The identification of GABA emerged from pioneering chromatographic analyses of mammalian brain extracts conducted at Washington University School of Medicine. Roberts and Frankel demonstrated that GABA is metabolized from glutamic acid and accumulates in the CNS, publishing their seminal findings in 1950 [1] [6]. This discovery resolved the identity of "Factor I," an inhibitory component previously detected in brain and spinal cord extracts. By 1959, foundational electrophysiological studies established GABA's direct inhibitory action at crayfish neuromuscular junctions, where it hyperpolarized muscle fibers—an effect blocked by the convulsant picrotoxin [6].

The subsequent elucidation of GABA receptors revolutionized neuropharmacology. Research in the 1970s differentiated GABA-A (ionotropic) and GABA-B (metabotropic) receptors, while the 1980s revealed benzodiazepine binding sites as allosteric modulators of GABA-A receptors [3] [7]. Molecular cloning in the 1990s identified multiple receptor subunits (6α, 3β, 3γ, ρ1-3, δ, ε, π, θ), explaining functional diversity. Landmark studies showed that GABA functions as an excitatory neurotransmitter during early neurodevelopment due to reversed chloride gradients—a paradigm-shifting concept with clinical implications for neonatal seizure management [2] [6] [7]. Technological advances, including heterologous expression systems and cryo-electron microscopy, have since enabled precise characterization of receptor subtypes and their pharmacological profiles [1] [3].

Table 1: Milestones in GABA Research History

YearDiscoverySignificanceKey Researchers
1950GABA identification in mammalian brainEstablished major inhibitory neurotransmitterRoberts & Frankel
1959Physiological inhibition demonstrationConfirmed GABA as synaptic inhibitorGrundfest et al.
1970sGABA-A/B receptor classificationDifferentiated ionotropic vs. metabotropic signalingBowery, Enna
1981Benzodiazepine site characterizationRevealed allosteric modulation of GABA-A receptorsSquires, Braestrup
1991GABA-C receptor identification (ρ subunits)Expanded receptor classificationCutting et al.
2000sDevelopmental excitatory roleExplained neonatal seizure pathophysiologyBen-Ari, Khazipov

Fundamental Roles in Neurological and Physiological Systems

Neurotransmission and Receptor Diversity

GABA mediates inhibition primarily through activation of ligand-gated chloride channels (GABA-A receptors) and G protein-coupled receptors (GABA-B receptors). GABA-A receptors are heteropentameric structures combining various subunits (α1-6, β1-3, γ1-3, ρ1-3, δ, ε, π, θ), with the most common arrangement being γ2β2α1β2α1 [3] [7]. Receptor composition determines pharmacological properties: α1 subunits confer sedative effects, α2/α3 mediate anxiolysis, while δ-containing extrasynaptic receptors generate tonic inhibition. GABA binding triggers chloride influx, hyperpolarizing neurons by -70mV and raising action potential thresholds [2] [3]. GABA-B receptors function as heterodimers (B1a/b + B2) that modulate potassium efflux and calcium channel activity, producing slow inhibitory postsynaptic potentials and presynaptic neurotransmitter release suppression [3] [7].

During neurodevelopment, GABA exhibits paradoxical excitatory effects due to elevated intracellular chloride maintained by NKCC1 cotransporters. This depolarization facilitates neuronal differentiation, migration, and synaptogenesis. The developmental shift to inhibitory function occurs through upregulation of KCC2 chloride exporters, establishing the mature hyperpolarizing response critical for circuit formation [6] [7].

Peripheral Physiological Functions

Beyond the CNS, GABA serves essential roles in peripheral systems:

  • Pancreatic function: β-cells co-release GABA with insulin, inhibiting glucagon secretion from α-cells via GABA-A receptors. GABA also promotes β-cell proliferation, survival, and α-to-β cell transdifferentiation—potential therapeutic mechanisms for diabetes [2] [8].
  • Immune regulation: Lymphocytes express functional GABA receptors. GABA signaling suppresses inflammatory responses (reducing IL-6, TNF-α) and promotes regulatory T-cell activity, demonstrating therapeutic potential in autoimmune diseases like type 1 diabetes and multiple sclerosis [8] [9].
  • Microbiome interactions: Gut microbiota (e.g., Lactobacillus spp.) produce significant GABA quantities. This microbial GABA modulates enteric nervous system activity and influences central GABAergic tone via vagal afferents and the gut-brain axis [1] [5].

Pathophysiological Implications

GABAergic dysfunction underlies multiple neurological and psychiatric conditions:

  • Epilepsy: Impaired GABAergic inhibition reduces seizure thresholds. Gain-of-function GABA-A receptor variants (e.g., in GABRB3) cause developmental and epileptic encephalopathies [1] [7].
  • Anxiety disorders: Reduced GABA concentrations correlate with amygdala hyperactivity and pathological anxiety. Benzodiazepines enhance GABA-A function to alleviate symptoms [5] [10].
  • Neurodevelopmental disorders: Altered GABAergic signaling contributes to autism spectrum disorder (ASD) and schizophrenia through disrupted excitatory-inhibitory balance during critical developmental periods [2] [7].
  • Neurodegeneration: Huntington's disease involves striatal GABA neuron degeneration, while reduced GABA levels exacerbate Parkinsonian motor symptoms [2].

Table 2: GABA Receptor Subtypes and Functional Characteristics

Receptor TypeSubunit CompositionIon ConductancePrimary FunctionsPharmacological Modulators
GABA-A (synaptic)α1-3βγ2, α5βγ2Cl⁻ (phasic)Fast inhibition, sedation, anxiolysisBenzodiazepines, barbiturates
GABA-A (extrasynaptic)α4βδ, α6βδCl⁻ (tonic)Neuronal excitability controlNeurosteroids, ethanol
GABA-BB1a/b + B2K⁺ (outward), Ca²⁺ (inward)Slow inhibition, presynaptic modulationBaclofen, GHB
GABA-Cρ1-3 homomersCl⁻Retinal signal processingTPMPA

Knowledge Gaps and Contemporary Research Imperatives

Blood-Brain Barrier Permeability Controversy

A persistent debate surrounds GABA's ability to cross the blood-brain barrier (BBB). While early studies concluded negligible permeability [5], emerging evidence suggests carrier-mediated transport via GABA transporters (GATs) and transcytosis mechanisms [1] [5]. Contemporary research employs advanced methodologies including PET with [¹⁸F] flumazenil, microdialysis, and in vivo mass spectrometry to quantify brain GABA flux following peripheral administration. Preliminary findings indicate region-specific uptake in the hypothalamus and thalamus, potentially explaining physiological effects of oral GABA despite modest overall penetration [5].

Gut-Brain Axis and Microbiome Interactions

The gut microbiome represents a significant source of peripheral GABA, with Lactobacillus brevis capable of producing >100g/L through fermentation [1] [5]. Research imperatives include:

  • Characterizing microbial GABA synthesis pathways
  • Quantifying GABA receptor expression in enteric neurons
  • Establishing causal links between microbiota GABA production and CNS effectsHuman studies demonstrate altered GABA metabolism in inflammatory bowel disease patients, while germ-free mice exhibit abnormal GABA receptor expression in stress-responsive brain regions [1] [9]. These findings highlight the gut-brain axis as a critical pathway for peripheral GABA to influence central functions.

Parasitic Protozoa GABAergic Systems

Apicomplexan parasites exhibit sophisticated GABA utilization strategies:

  • Toxoplasma gondii expresses GABA transaminase and utilizes GABA as an alternative energy source via the GABA shunt pathway. During host cell egress, GABA supports tachyzoite metabolism through conversion to succinate for mitochondrial ATP production [9].
  • Plasmodium falciparum employs GABA for osmoregulation in erythrocytic stages, with potential implications for cerebral malaria pathogenesis [9].
  • Trypanosoma cruzi possesses Na⁺-dependent GABA transporters, suggesting uptake capability [9].These mechanisms represent potential therapeutic targets, particularly given parasites' susceptibility to disruption of GABA metabolism.

Neuro-Nutraceuticals and Flavonoid Modulators

Natural compounds with GABAergic activity present promising research avenues:

  • Flavonoids: Structural diversity enables varied modulation: positive allosteric modulators (e.g., apigenin at α2/α3), negative modulators, and second-order modulators of benzodiazepine sites [1] [3]. Their blood-brain barrier penetration exceeds GABA itself, explaining observed anxiolytic effects.
  • Neuro-nutraceuticals: GABA-enriched foods (fermented products, tea varieties) show clinical potential. White tea contains 0.5g/kg GABA, while adzuki beans provide 2.01g/kg [1] [5]. Mechanistic studies must differentiate direct receptor effects from secondary consequences of gut microbiome modulation.
  • Synthetic biology: Engineered Lactobacillus strains producing >100g/L GABA enable clinical testing of high-dose GABA formulations [1] [5].

Table 3: Key Research Gaps in GABA Biology

Research DomainUnresolved QuestionsCurrent ApproachesTherapeutic Implications
BBB permeabilityTransport mechanisms, regional variabilityPET imaging, in vivo microdialysisOral GABA formulation efficacy
Gut-brain signalingMicrobial GABA contribution to CNS poolsGerm-free models, isotopic labelingPsychobiotic development
Parasite metabolismGABA shunt essentiality in protozoaGenetic knockout, metabolomicsAnti-parasitic drug targets
Receptor subtype pharmacologyδ subunit-specific modulationAllosteric modulator designAnxiolytics without sedation

Properties

CAS Number

336880-97-8

Product Name

Pubchem_20079929

Molecular Formula

C6BF5

Molecular Weight

177.87 g/mol

InChI

InChI=1S/C6BF5/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

ZOICEQJZAWJHSI-UHFFFAOYSA-N

Canonical SMILES

[B]C1=C(C(=C(C(=C1F)F)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.